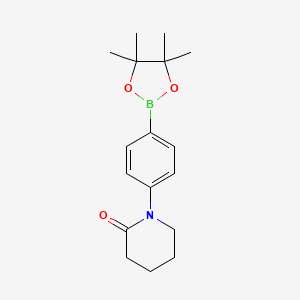

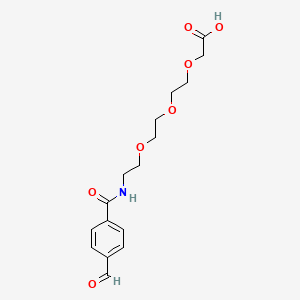

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one

Overview

Description

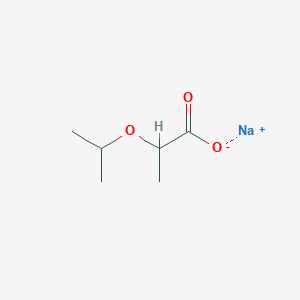

The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one” is a chemical substance that contains a boronic acid pinacol ester functional group . This group is ideal for Suzuki cross-coupling reactions to extend the size of the structure .

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic substitution reactions . For instance, 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is obtained by such a reaction .Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in this compound can participate in various reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications

Organic Synthesis and Drug Intermediates

The compound’s borate and sulfonamide groups allow for versatile synthetic pathways. It can be synthesized through nucleophilic and amidation reactions. Researchers use it as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals . For instance, it plays a role in the synthesis of crizotinib, a drug used in cancer treatment.

Boron-Based Enzyme Inhibitors and Ligands

Boronic acid compounds, like our title compound, find applications as enzyme inhibitors or specific ligand drugs. These compounds interact with enzymes, affecting their activity. Researchers explore their potential in drug development and targeted therapies .

Fluorescent Probes and Sensing Agents

Boric acid compounds, including our compound, serve as fluorescent probes. They can identify specific molecules or ions. For example:

Drug Carriers and Controlled Release Systems

Boronic ester bonds, present in our compound, are valuable in constructing drug carriers. These carriers respond to changes in the body’s microenvironment (e.g., pH, glucose levels, ATP). Applications include:

Crystallography and Conformational Analysis

Researchers characterize the compound’s structure using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the crystal structures. Additionally, DFT helps study molecular electrostatic potential and frontier molecular orbitals, revealing physical and chemical properties .

Biocompatibility and Drug Design

Understanding the compound’s properties aids in designing safer and more effective drugs. Its stability, low toxicity, and reactivity contribute to its relevance in drug development .

Mechanism of Action

Target of Action

The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one” is an organic compound that primarily targets the benzylic C-H bond of alkylbenzenes . This compound is often used as a reagent in organic synthesis .

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, this compound can form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of various organic compounds. For instance, it can be used in the Suzuki coupling reaction, a type of cross-coupling reaction, to form aryl boronates . It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .

Pharmacokinetics

It’s known that the compound is stable under normal conditions and has a low vapor pressure , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through borylation. For example, it can form pinacol benzyl boronate when it reacts with the benzylic C-H bond of alkylbenzenes . These new compounds can be used in further chemical reactions or in the synthesis of various materials.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, it’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment . The presence of a palladium catalyst is also necessary for the compound to undergo borylation .

properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-12-6-5-7-15(19)20/h8-11H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKCPXEVFWYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)